Lowest Lipophilicity Among ER Ligands
GNE-502 (1R,3R) exhibits a LogD of 2.2, which is the lowest lipophilicity among all reported estrogen receptor (ER) ligands [1]. This is a significant improvement over the previous lead molecule, GNE-149, which has a LogD of 4.8 [1]. Lower lipophilicity is associated with reduced plasma protein binding, improved solubility, and a decreased risk of off-target accumulation, directly addressing a key limitation of earlier SERDs like fulvestrant [1].
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | GNE-149: 4.8 |
| Quantified Difference | 2.6 units lower (indicating >100-fold lower partition coefficient) |
| Conditions | LogD measured at pH 7.4; values sourced from a comparative table in a 2023 review article [1]. |
Why This Matters
This quantifiable advantage in lipophilicity directly impacts oral absorption, distribution, and safety profile, making GNE-502 a superior tool compound for in vivo studies compared to more lipophilic analogs.
- [1] Frontiers in Pharmacology. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. 2023;14:1225951. View Source
